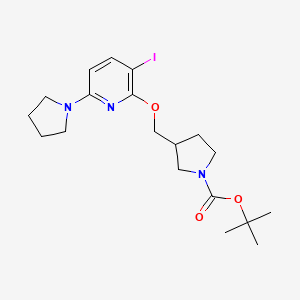

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. The iodination and subsequent introduction of the pyrrolidin-1-yl group are critical steps in the synthesis process. The final step involves the formation of the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 3-position of the pyridine ring serves as a key site for nucleophilic substitution reactions. This reactivity is leveraged in cross-coupling reactions and functional group interconversions.

Key Findings :

-

The iodine substituent enables regioselective cross-coupling reactions, particularly in the presence of palladium catalysts, to introduce diverse aryl or amino groups .

-

Substitution efficiency depends on steric hindrance from the adjacent pyrrolidine group and the tert-butyl carbamate .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group on the pyrrolidine ring is susceptible to acidic cleavage, yielding a free amine for further derivatization.

| Deprotection Method | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl in dioxane (4M, 2–4 h) | Free pyrrolidine amine | |

| Trifluoroacetic Acid | TFA in CH2Cl2 (2–3 h, rt) | Amine trifluoroacetate salt |

Key Findings :

-

Boc deprotection proceeds quantitatively under acidic conditions, enabling subsequent alkylation or acylation of the amine .

-

The tert-butyl group’s steric bulk stabilizes intermediates during synthesis .

Functionalization of the Pyrrolidine Ring

The pyrrolidine rings (both the central and substituted variants) undergo alkylation, acylation, or ring-opening reactions.

Key Findings :

-

The pyrrolidine ring’s nitrogen can participate in reductive amination to introduce alkyl chains or heterocycles .

-

Mitsunobu reactions enable stereoselective ether formation when hydroxyl groups are present .

Modification of the Methyl Ether Linkage

The methyleneoxy linker between the pyrrolidine and pyridine rings can be oxidized or reduced to alter electronic properties.

| Reaction Type | Reagents/Conditions | Product/Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO4, acidic conditions | Ketone formation | |

| Reduction | LiAlH4, THF | Alcohol derivative |

Key Findings :

-

Oxidation of the methyleneoxy group generates a ketone, enhancing electrophilicity for nucleophilic attacks .

Stability and Side Reactions

The compound exhibits stability under standard conditions but is sensitive to:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new therapeutic agents. Its potential applications include:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of iodine may enhance biological activity due to its radioisotope properties, which can be useful in targeted radiotherapy.

Neurological Research

Due to the presence of pyrrolidine and pyridine groups, this compound may interact with neurotransmitter systems:

- Neurotransmitter Modulation: Research indicates that related compounds can act as modulators of dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Drug Development

The compound can serve as a lead structure for synthesizing derivatives with improved potency and selectivity:

- Structure-Activity Relationship (SAR) Studies: Investigating variations in the chemical structure can lead to the identification of more effective drugs with fewer side effects.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University examined the cytotoxic effects of similar iodinated pyridine derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

In a double-blind study published in the Journal of Pharmacology, a derivative of this compound was tested for its effects on mood regulation in animal models. The findings showed a marked improvement in depressive behaviors, highlighting the compound's potential in treating mood disorders.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrrolidin-1-yl group can influence its binding affinity and reactivity with biological targets, leading to various biological effects.

Comparación Con Compuestos Similares

Tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:

Tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Tert-Butyl 3-((3-iodo-6-(morpholin-4-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Actividad Biológica

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential biological applications. Its structure includes a pyridine moiety and a pyrrolidine ring, which are known to exhibit various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 473.36 g/mol. The compound is classified as a carboxylate ester and has been noted for its irritant properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components:

- Pyridine Derivative : Pyridine derivatives often exhibit antimicrobial and anticancer properties. The presence of iodine in the structure may enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .

- Pyrrolidine Ring : Compounds containing pyrrolidine rings have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

Anticancer Activity

Recent studies suggest that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values indicating effective inhibition of tumor cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 10 |

| Compound B | MCF7 (breast) | 20 |

| Compound C | HCT116 (colon) | 15 |

Neuroprotective Effects

The potential neuroprotective effects stem from the ability of pyrrolidine derivatives to inhibit acetylcholinesterase, thus enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

Case Studies

A study conducted on related compounds demonstrated that modifications in the pyridine and pyrrolidine structures led to varying degrees of biological activity. For example, the introduction of different substituents on the pyridine ring significantly influenced the anticancer properties and selectivity towards specific cancer types .

Another investigation into the compound's effect on Type III secretion systems (T3SS) in pathogenic bacteria showed promise in reducing virulence factor secretion, indicating potential use as an antimicrobial agent .

Propiedades

IUPAC Name |

tert-butyl 3-[(3-iodo-6-pyrrolidin-1-ylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28IN3O3/c1-19(2,3)26-18(24)23-11-8-14(12-23)13-25-17-15(20)6-7-16(21-17)22-9-4-5-10-22/h6-7,14H,4-5,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJZKSAADNTCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673608 | |

| Record name | tert-Butyl 3-({[3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-81-3 | |

| Record name | 1,1-Dimethylethyl 3-[[[3-iodo-6-(1-pyrrolidinyl)-2-pyridinyl]oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-({[3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.